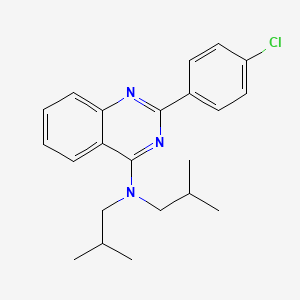
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine typically involves the following steps:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine can be compared with other quinazoline derivatives:
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: This compound also exhibits potent antimicrobial activity but has a different substitution pattern on the quinazoline ring.
4-bromophenyl and 4-isopropoxyphenyl analogues: These compounds have similar biological activities but differ in their substituents, affecting their potency and spectrum of activity.
Properties
Molecular Formula |
C22H26ClN3 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,N-bis(2-methylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26ClN3/c1-15(2)13-26(14-16(3)4)22-19-7-5-6-8-20(19)24-21(25-22)17-9-11-18(23)12-10-17/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
DRRNLZXCGPJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















